4-Allyloxy Substitution vs. 4-Iodo (B428): Structural and Predicted Physicochemical Differentiation
The target compound bears a 4-allyloxy substituent, whereas the benchmark comparator B428 carries a 4-iodo group. The allyloxy moiety (C₃H₅O, molecular contribution ~57 Da) is significantly more polar and offers hydrogen-bond acceptor capacity compared to the iodo substituent (I, ~127 Da, highly lipophilic, halogen-bond donor). Calculated cLogP for the Boc-protected 4-allyloxy analog is approximately 3.8–4.2, versus ~4.5–5.0 for the 4-iodo analog B428 (estimated) [1]. This polarity difference predicts divergent solubility, membrane permeability, and protein-binding characteristics. B428's reported uPA IC₅₀ of 0.32 μM in a plasminogen-linked assay represents the 4-iodo free-amidine form; direct activity data for the 4-allyloxy variant are not publicly available at this time [2].
| Evidence Dimension | cLogP (lipophilicity) and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | 4-Allyloxy substituent; cLogP estimated 3.8–4.2; H-bond acceptor present (ether O) |
| Comparator Or Baseline | B428: 4-iodo substituent; cLogP estimated 4.5–5.0; halogen-bond donor, no H-bond acceptor |
| Quantified Difference | cLogP difference approximately 0.7–1.2 log units (estimated); qualitative H-bond capacity difference |
| Conditions | Calculated physicochemical properties; no direct experimental cLogP or solubility comparison available |
Why This Matters
The lower predicted lipophilicity of the 4-allyloxy analog suggests potentially improved aqueous solubility and reduced non-specific protein binding relative to B428, which is critical for assay reproducibility in biochemical screening.
- [1] Estimated cLogP values derived from ChemDraw Professional 20.0 and ACD/Labs Percepta prediction algorithms; values are calculated, not experimentally determined. View Source
- [2] Towle, M. J., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor. Cancer Research, 53, 2553–2559. View Source
